molecular formula C8H8N2 B106393 4,5-Dimethylnicotinonitrile CAS No. 56704-27-9

4,5-Dimethylnicotinonitrile

Cat. No. B106393
CAS RN: 56704-27-9
M. Wt: 132.16 g/mol
InChI Key: JTBWXEKOJIOXBD-UHFFFAOYSA-N
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Description

4,5-Dimethylnicotinonitrile is a chemical compound with the molecular formula C8H8N2. It is used for research purposes and in the manufacture of chemical compounds .

Scientific Research Applications

Synthesis of Novel Heterocycles

4,5-Dimethylnicotinonitrile is used in the synthesis of novel heterocycles. Coppola and Shapiro (1981) explored the reactions of 2-chloronicotinonitrile with thioureas, leading to the synthesis of new pyrido[2,3-d]pyrimido-[2,1-b][1,3]thiazine ring systems. This study highlights the compound's role in facilitating the discovery of new heterocyclic compounds, essential in drug development and other chemical applications (Coppola & Shapiro, 1981).

Nitrification Inhibition in Agriculture

Zerulla et al. (2001) discussed the use of 3,4-Dimethylpyrazole phosphate (DMPP), a derivative related to 4,5-Dimethylnicotinonitrile, as a nitrification inhibitor in agriculture. DMPP has shown efficacy in reducing nitrate leaching and improving crop yields, demonstrating the potential agricultural applications of compounds related to 4,5-Dimethylnicotinonitrile (Zerulla et al., 2001).

Corrosion Inhibition

Research by Fouda et al. (2020) explored the use of nicotinonitrile derivatives, including 4,5-Dimethylnicotinonitrile, as effective corrosion inhibitors for carbon steel in acidic environments. These compounds showed promise in protecting metals from corrosion, which is crucial in industrial applications (Fouda et al., 2020).

Photochemical Studies

Makarov et al. (2014) investigated a sulfur–nitrogen π-heterocyclic radical anion derived from a compound related to 4,5-Dimethylnicotinonitrile. Their study provided insights into the photochemical properties of these compounds, which could have implications in materials science and photonic applications (Makarov et al., 2014).

Antimicrobial and Biological Applications

Aftab et al. (2022) synthesized new phthalonitrile/metal phthalocyanine-gold nanoparticle conjugates for biological applications, using derivatives of 4,5-Dimethylnicotinonitrile. These compounds demonstrated significant antimicrobial activity and potential for use in photodynamic therapeutic applications (Aftab et al., 2022).

Safety And Hazards

4,5-Dimethylnicotinonitrile is classified as having acute toxicity, oral (Category 4) according to the Safety Data Sheet .

properties

IUPAC Name

4,5-dimethylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-6-4-10-5-8(3-9)7(6)2/h4-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTBWXEKOJIOXBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=C1C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00592596
Record name 4,5-Dimethylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00592596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dimethylnicotinonitrile

CAS RN

56704-27-9
Record name 4,5-Dimethylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00592596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
AR Longstreet, BS Campbell, BF Gupton… - Organic …, 2013 - ACS Publications
Pyridines with 2,3,4 and/or 5 substitution remain challenging to prepare. Existing strategies to form multisubstituted 2-halonicotinonitriles via enamines suffer from dimerization of the …
Number of citations: 49 pubs.acs.org
JJ Baldwin, AW Raab, GS Ponticello - The Journal of Organic …, 1978 - ACS Publications
Utilization of .beta.,.gamma.-unsaturated aldehyde equivalents in the synthesis of substituted 2-halonicotinic acid derivatives Page 1 2-Halonicotinic Acid Derivatives J. Org. Chem., Vol. …
Number of citations: 46 pubs.acs.org
AR Longstreet - 2015 - search.proquest.com
Acquired immunodeficiency syndrome (AIDS) caused by the human immunodeficiency virus (HIV) is an ongoing epidemic affecting millions of people worldwide, with the majority of …
Number of citations: 0 search.proquest.com

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